molecular formula C23H26N2O3 B1414599 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide CAS No. 1426814-28-9

6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide

Cat. No. B1414599
M. Wt: 378.5 g/mol
InChI Key: AVJOEVAYVCGATP-UHFFFAOYSA-N
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Description

6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide is a novel organic molecule1. It has the molecular formula C23H26N2O3 and a molecular weight of 378.5 g/mol1.



Synthesis Analysis

The synthesis of 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide is not explicitly mentioned in the search results. However, related compounds such as 6-Methoxy-2-methylquinoline2 and 7-Methoxy-2-methylquinoline-3-carboxylic acid3 are commercially available, which suggests that similar synthetic routes may be applicable.



Molecular Structure Analysis

The exact molecular structure of 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide is not provided in the search results. However, the molecular formula C23H26N2O31 provides some information about its composition.



Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide.



Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide are not explicitly mentioned in the search results. However, the molecular formula C23H26N2O3 and molecular weight 378.5 g/mol are known1.


Scientific Research Applications

Antituberculosis Agents

Research on quinoxaline derivatives has shown promising antituberculosis activity. The structure-activity relationship studies suggest that substituents on the quinoxaline nucleus significantly affect in vitro activity against Mycobacterium tuberculosis. Specific substituents in the carboxylate group, such as benzyl and ethyl, improve antituberculosis activity, demonstrating the potential of quinoxaline derivatives as leads for developing new antituberculosis agents (Jaso et al., 2005).

Synthetic Methodologies

The synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, through cyclization of arylation products, illustrates the versatility of quinoline derivatives in synthetic chemistry. This approach demonstrates the potential for creating complex quinoline-based structures that may have applications in drug development and organic synthesis (Ture et al., 2011).

Antifolate Agents

Quinazoline derivatives, through synthesis of oligo(L-gamma-glutamyl) conjugates, have been explored for their inhibitory effects on thymidylate synthase, an enzyme critical for DNA synthesis. This research highlights the potential of quinazoline and related compounds in the development of anticancer and antimetabolite drugs (Pawełczak et al., 1989).

Curare Alkaloids and Isoquinolines

Studies on tetrahydroisoquinolines and curare alkaloids reveal the chemical diversity and biological activity of these compounds. The research into their synthesis, reactions, and potential as bioactive molecules contributes to our understanding of their role in medicinal chemistry and drug design (Voronin et al., 1969).

Safety And Hazards

The safety and hazards associated with 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide are not explicitly mentioned in the search results.


Future Directions

The search results do not provide specific information about the future directions of research or applications for 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide.


Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

N-tert-butyl-7-methoxy-2-methyl-6-phenylmethoxyquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-15-18(22(26)25-23(2,3)4)11-17-12-21(20(27-5)13-19(17)24-15)28-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJOEVAYVCGATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C(=CC2=N1)OC)OCC3=CC=CC=C3)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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